molecular formula C16H32Te B12550486 4-(Butyltellanyl)-2,2-dimethyldec-3-ene CAS No. 143171-00-0

4-(Butyltellanyl)-2,2-dimethyldec-3-ene

Cat. No.: B12550486
CAS No.: 143171-00-0
M. Wt: 352.0 g/mol
InChI Key: SOYXETPGWBBGFR-UHFFFAOYSA-N
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Description

4-(Butyltellanyl)-2,2-dimethyldec-3-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a dec-3-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with 2,2-dimethyldec-3-ene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Butyltellanyl)-2,2-dimethyldec-3-ene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Compounds with different functional groups replacing the butyltellanyl group.

Scientific Research Applications

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(Butylselanyl)-2,2-dimethyldec-3-ene: Similar structure with selenium instead of tellurium.

    4-(Butylthio)-2,2-dimethyldec-3-ene: Similar structure with sulfur instead of tellurium.

    4-(Butylsulfonyl)-2,2-dimethyldec-3-ene: Similar structure with a sulfonyl group instead of tellurium.

Uniqueness

4-(Butyltellanyl)-2,2-dimethyldec-3-ene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.

Properties

CAS No.

143171-00-0

Molecular Formula

C16H32Te

Molecular Weight

352.0 g/mol

IUPAC Name

4-butyltellanyl-2,2-dimethyldec-3-ene

InChI

InChI=1S/C16H32Te/c1-6-8-10-11-12-15(14-16(3,4)5)17-13-9-7-2/h14H,6-13H2,1-5H3

InChI Key

SOYXETPGWBBGFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(C)(C)C)[Te]CCCC

Origin of Product

United States

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